
1-Butanone, 1-(2-aminophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1-(2-aminophenyl)-2-methyl- is an organic compound with the molecular formula C11H15NO. It is a derivative of 1-butanone, featuring an amino group and a methyl group attached to the phenyl ring.
Méthodes De Préparation
The synthesis of 1-Butanone, 1-(2-aminophenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenyl ketones with alkyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
1-Butanone, 1-(2-aminophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Applications De Recherche Scientifique
1-Butanone, 1-(2-aminophenyl)-2-methyl- has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, 1-Butanone, 1-(2-aminophenyl)-2-methyl- is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1-(2-aminophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
The molecular targets of the compound include proteins involved in signal transduction, gene expression, and metabolic regulation. By affecting these targets, the compound can exert various biological effects, such as altering cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
1-Butanone, 1-(2-aminophenyl)-2-methyl- can be compared with other similar compounds, such as:
1-Butanone, 1-(2-aminophenyl)-3-methyl-: This compound has a similar structure but with the methyl group attached to a different position on the phenyl ring.
2-Aminophenyl ketones: These compounds share the amino group and phenyl ring but differ in the alkyl chain attached to the carbonyl group.
The uniqueness of 1-Butanone, 1-(2-aminophenyl)-2-methyl- lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
56514-73-9 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(2-aminophenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3 |
Clé InChI |
JFVKAYSYXOTZCX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
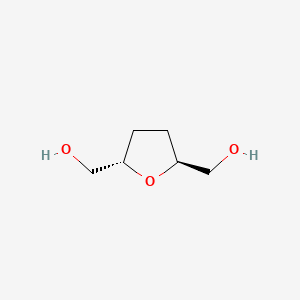
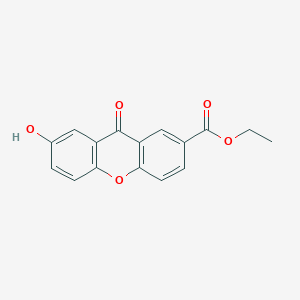
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
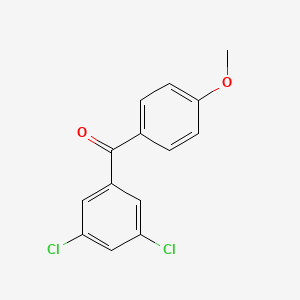
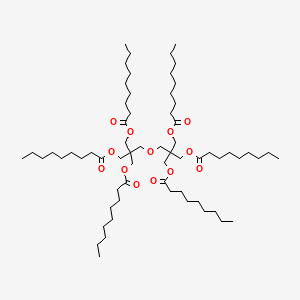
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
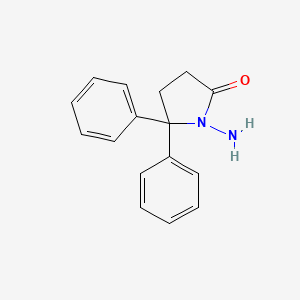
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
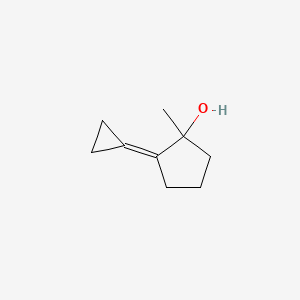
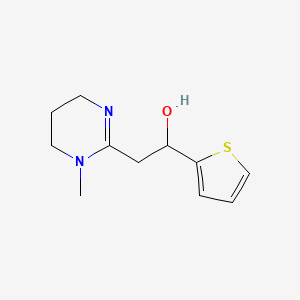
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
